molecular formula C6H7ClN2O2 B2373572 6-Chloro-3,4-dimethoxypyridazine CAS No. 2096-21-1

6-Chloro-3,4-dimethoxypyridazine

Cat. No.: B2373572
CAS No.: 2096-21-1
M. Wt: 174.58
InChI Key: VJOQNYZNXHLAPW-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dimethoxypyridazine is a chemical compound with the molecular formula C6H7ClN2O2 and a molecular weight of 174.59 g/mol It is a pyridazine derivative, characterized by the presence of chlorine and methoxy groups on the pyridazine ring

Preparation Methods

The synthesis of 6-Chloro-3,4-dimethoxypyridazine typically involves the methoxylation of 3,4,6-trichloropyridazine. One common method includes the reaction of 3,4,6-trichloropyridazine with sodium methoxide, resulting in the formation of this compound and 3-chloro-4,6-dimethoxypyridazine . The reaction conditions often involve the use of an inert atmosphere and temperatures ranging from 2-8°C .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods provide a basis for potential scale-up processes.

Chemical Reactions Analysis

6-Chloro-3,4-dimethoxypyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy groups can be oxidized or reduced, leading to different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, resulting in the cleavage of the methoxy groups.

Common reagents used in these reactions include sodium methoxide for methoxylation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Chloro-3,4-dimethoxypyridazine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of other pyridazine derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-3,4-dimethoxypyridazine involves its interaction with specific molecular targets. The chlorine and methoxy groups play a crucial role in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular pathways are still ongoing .

Comparison with Similar Compounds

6-Chloro-3,4-dimethoxypyridazine can be compared with other pyridazine derivatives such as 3-chloro-4,6-dimethoxypyridazine and 3,4,5-trichloropyridazine. These compounds share similar structural features but differ in their chemical properties and reactivity.

Properties

IUPAC Name

6-chloro-3,4-dimethoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-10-4-3-5(7)8-9-6(4)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOQNYZNXHLAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN=C1OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096-21-1
Record name 6-chloro-3,4-dimethoxypyridazine
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